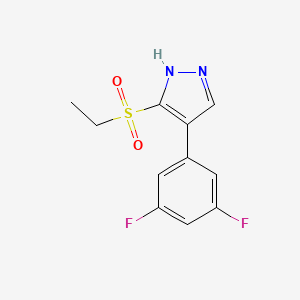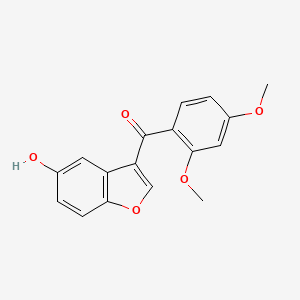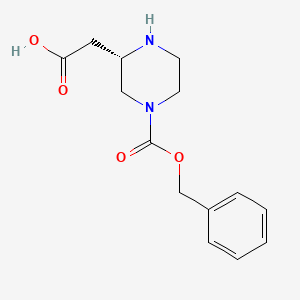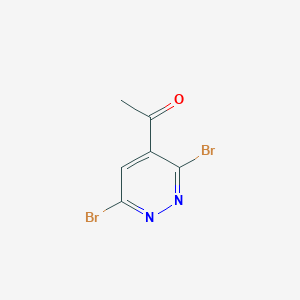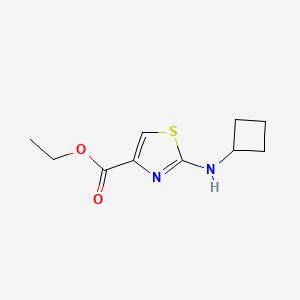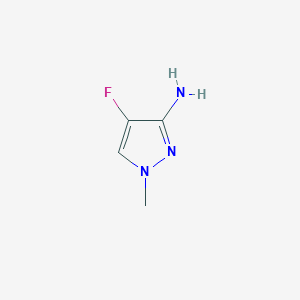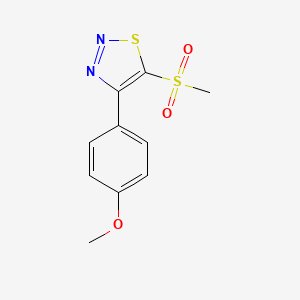
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-Méthoxyphényl)-5-(méthylsulfonyl)-1,2,3-thiadiazole est un composé organique appartenant à la classe des thiadiazoles. Ce composé est caractérisé par la présence d'un cycle thiadiazole, qui est un cycle à cinq chaînons contenant deux atomes d'azote, un atome de soufre et deux atomes de carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-Méthoxyphényl)-5-(méthylsulfonyl)-1,2,3-thiadiazole implique généralement la réaction de la 4-méthoxyphénylhydrazine avec le chlorure de méthylsulfonyle en présence d'une base telle que la triéthylamine. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-Méthoxyphényl)-5-(méthylsulfonyl)-1,2,3-thiadiazole subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction: Les réactions de réduction peuvent convertir le groupe sulfonyle en sulfure.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles en milieu acide ou basique.
Principaux produits formés
Oxydation: Sulfoxydes et sulfones.
Réduction: Sulfures.
Substitution: Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le 4-(4-Méthoxyphényl)-5-(méthylsulfonyl)-1,2,3-thiadiazole a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 4-(4-Méthoxyphényl)-5-(méthylsulfonyl)-1,2,3-thiadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, ce qui conduit à la modulation de voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthoxyphényl méthylsulfone: Structure similaire, mais sans le cycle thiadiazole.
4-Méthoxyphénylacétonitrile: Contient un groupe méthoxyphényle, mais a un groupe fonctionnel différent.
Tétrakis(4-méthoxyphényl)éthylène: Contient plusieurs groupes méthoxyphényle, mais a une structure centrale différente
Unicité
Le 4-(4-Méthoxyphényl)-5-(méthylsulfonyl)-1,2,3-thiadiazole est unique en raison de la présence du cycle thiadiazole, qui confère des propriétés chimiques distinctes et des applications potentielles. La combinaison des groupes méthoxyphényle et méthylsulfonyle améliore encore sa polyvalence et sa fonctionnalité dans divers contextes de recherche et industriels.
Propriétés
Formule moléculaire |
C10H10N2O3S2 |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C10H10N2O3S2/c1-15-8-5-3-7(4-6-8)9-10(16-12-11-9)17(2,13)14/h3-6H,1-2H3 |
Clé InChI |
IALWJRVFIHBKGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




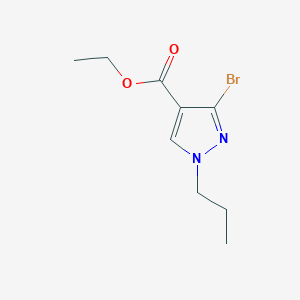
![2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11786532.png)
